molecular formula C21H19BrN2O4 B274656 N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No.: B274656
M. Wt: 443.3 g/mol
InChI Key: JUCUPCWNKKCUDA-UHFFFAOYSA-N
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Description

N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4,6-dimethylphenol with an appropriate acylating agent to form the corresponding phenoxyacetyl derivative. This intermediate is then reacted with 3-aminophenyl-2-furancarboxamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are modulated by the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)-1-oxoethyl]amino]phenyl]propanamide
  • N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)-1-oxoethyl]amino]phenyl]benzoate

Uniqueness

N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C21H19BrN2O4

Molecular Weight

443.3 g/mol

IUPAC Name

N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19BrN2O4/c1-13-9-14(2)20(17(22)10-13)28-12-19(25)23-15-5-3-6-16(11-15)24-21(26)18-7-4-8-27-18/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

JUCUPCWNKKCUDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
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